N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-8-9-16(14(2)10-13)22-17(25)12-28-20-24-23-18(27-20)11-21-19(26)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJSDARKMLVCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol or a disulfide to introduce the sulfanyl group.
Attachment of the dimethylanilino moiety: The resulting compound is further reacted with a dimethylaniline derivative to form the desired product.
Formation of the benzamide group: Finally, the compound is reacted with a benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (): Structure: The oxadiazole 5-position bears a 2,4-dichlorophenyl group instead of the sulfanyl-carbamoyl-methyl moiety. Activity: Tested against Hela (cervical), Hep-G2 (liver), and MCF7 (breast) cancer cell lines, these compounds showed selectivity for liver cancer (IC50 = 2.46 µg/mL for the most potent derivative).
Naphthyl-Substituted Derivatives
- 1-(Substituted)-2-({5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone (): Structure: Features a naphthyloxy-methyl group at the oxadiazole 5-position. Activity: Demonstrated antioxidant properties, likely due to the electron-rich naphthyl group stabilizing free radicals. Key Difference: Bulkier naphthyl substituents may reduce solubility but enhance π-π stacking interactions in biological targets .
Core Heterocycle Modifications
Thiadiazole Analogues
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ():
- Structure : Replaces the oxadiazole oxygen with sulfur, forming a 1,3,4-thiadiazole core.
- Activity : Thiadiazoles often exhibit enhanced metabolic stability due to sulfur’s lipophilicity, though specific data for this compound are unreported.
- Key Difference : Sulfur’s larger atomic size may alter binding pocket interactions compared to oxygen .
Functional Group Additions
Sulfamoyl-Substituted Derivatives
- 4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
- Structure : Incorporates a diethylsulfamoyl group on the benzamide moiety and a 2,4-dimethoxyphenyl group on the oxadiazole.
- Activity : Methoxy groups improve solubility but may reduce membrane penetration.
- Key Difference : Polar sulfamoyl and methoxy groups contrast with the target compound’s lipophilic dimethylphenyl group, suggesting divergent pharmacokinetic profiles .
Biological Activity
N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound with significant potential in biological applications, particularly in cancer therapy and other therapeutic areas. This article consolidates findings from various studies regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C26H22N4O3S2
- Molecular Weight : 502.6079 g/mol
- CAS Number : 392296-01-4
- IUPAC Name : this compound
This structure features a benzamide core linked to a 1,3,4-oxadiazole moiety through a sulfanyl group. The presence of the dimethylphenyl group enhances its lipophilicity and potential bioactivity.
Anticancer Properties
Numerous studies have investigated the anticancer effects of compounds containing the oxadiazole scaffold. The biological activity of this compound can be attributed to its ability to inhibit various cancer-related pathways.
- Mechanism of Action : The compound's mechanism involves targeting specific enzymes and pathways associated with cancer cell proliferation. Research indicates that oxadiazole derivatives can inhibit key proteins involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of oxadiazoles exhibit selective cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and C6 (glioma) . For instance, certain derivatives showed promising results with IC50 values indicating effective inhibition of cell growth.
- Case Studies :
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the oxadiazole ring and the benzamide moiety can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the oxadiazole ring | Enhances binding affinity to target enzymes |
| Variation in the phenyl group | Alters lipophilicity and cellular uptake |
| Presence of sulfanyl group | Increases potency against specific cancer cell lines |
Summary of Research Findings
The following key findings summarize the biological activity of this compound:
- Anticancer Potential : Demonstrated selective cytotoxicity against multiple cancer cell lines.
- Mechanistic Insights : Inhibition of critical enzymes involved in DNA synthesis and modification.
- Promising Lead Compound : Identified as a candidate for further exploration in drug development.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Subsequent steps include sulfanyl group incorporation and benzamide coupling.
- Key considerations :
- Temperature control : Oxadiazole formation often requires refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification : Intermediate purification via column chromatography or recrystallization is critical to avoid side products like 4-hydroxyphenyl derivatives .
- Coupling agents : Use carbodiimides (e.g., DCC) or HOBt for amide bond formation to enhance yield .
Basic: What spectroscopic and analytical techniques are essential for structural characterization?
- 1H/13C NMR : Assign peaks for oxadiazole protons (δ 8.1–8.5 ppm) and sulfanyl groups (δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 450–500 range for related oxadiazoles) .
- HPLC : Monitor purity (>95%) and retention time consistency .
- X-ray crystallography : Resolve structural ambiguities, particularly for stereochemistry in analogs .
Basic: How should researchers design in vitro assays to evaluate biological activity (e.g., antifungal or anticancer properties)?
- Antifungal assays : Use standardized protocols like CLSI M27 for Candida albicans, with MIC values compared to fluconazole .
- Cancer cell lines : Test cytotoxicity via MTT assays on HeLa or MCF-7 cells, using DMSO solubilization (≤0.5% v/v) to avoid solvent interference .
- Controls : Include positive controls (e.g., fluconazole) and solvent-only blanks .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Oxadiazole modifications : Replace the 2,4-dimethylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance antifungal potency .
- Sulfanyl linker : Shorten the methylene spacer to reduce steric hindrance and improve target binding .
- Benzamide substitution : Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve solubility and bioavailability .
Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?
- Comparative studies : Test analogs with systematic structural variations (e.g., ’s sulfamoyl vs. non-sulfamoyl derivatives) under identical assay conditions .
- Mechanistic studies : Use enzymatic assays (e.g., thioredoxin reductase inhibition) to correlate activity with specific target interactions .
- Statistical validation : Apply ANOVA to assess significance of differences in IC₅₀ values between analogs .
Advanced: What computational strategies predict binding affinity and selectivity for target proteins?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like thioredoxin reductase (PDB ID: 3QNS) .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Cys residues in redox-active sites) .
- QSAR models : Develop regression models based on electronic descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
Advanced: How can variability in enzymatic inhibition data be addressed during mechanistic studies?
- Enzyme source standardization : Use recombinant enzymes (e.g., human vs. fungal thioredoxin reductase) to isolate species-specific effects .
- Redox state control : Pre-treat enzymes with dithiothreitol (DTT) to maintain active-site cysteine thiols .
- Kinetic assays : Measure kcat/KM values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Advanced: What strategies improve solubility and stability for pharmacological profiling?
- Salt formation : Convert the free base to hydrochloride or mesylate salts for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life in plasma .
- Forced degradation studies : Expose to UV light, heat, and pH extremes to identify stability liabilities (e.g., oxadiazole ring hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
